molecular formula C28H31ClN2O3 B2366870 (4-Chlorophenyl)(4-(3-(4-(2,4-dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)methanone CAS No. 694461-00-2

(4-Chlorophenyl)(4-(3-(4-(2,4-dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)methanone

Cat. No.: B2366870
CAS No.: 694461-00-2
M. Wt: 479.02
InChI Key: WXMQGSILTUSWHJ-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(4-(3-(4-(2,4-dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)methanone is a synthetic small molecule provided for research purposes. This compound is of significant interest in medicinal chemistry and biochemical research, particularly in the study of enzyme inhibition and receptor-ligand interactions. Its molecular structure incorporates a methanone core linked to a chlorophenyl group and a complex piperazine-containing chain, a structural motif found in compounds designed to target specific enzymes and receptors . Piperazine-based structures are prevalent in pharmacological research and are frequently investigated for their ability to interact with various biological targets, including neurotransmitter receptors . The presence of the 2-hydroxypropoxy linker may influence the compound's binding affinity and selectivity. Researchers can utilize this chemical as a reference standard, a building block in synthetic chemistry, or a lead compound for developing new molecular probes. Its potential applications include in vitro enzyme inhibition assays, binding studies, and cellular models to investigate pathways related to its target. This product is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications. Researchers should conduct all necessary experiments in accordance with their institution's safety protocols.

Properties

IUPAC Name

(4-chlorophenyl)-[4-[3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31ClN2O3/c1-20-3-12-27(21(2)17-20)31-15-13-30(14-16-31)18-25(32)19-34-26-10-6-23(7-11-26)28(33)22-4-8-24(29)9-5-22/h3-12,17,25,32H,13-16,18-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMQGSILTUSWHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)Cl)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-Chlorophenyl)(4-(3-(4-(2,4-dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)methanone , with the molecular formula C28H31ClN2O3C_{28}H_{31}ClN_2O_3 and a molecular weight of 479.02 g/mol, represents a complex structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a piperazine moiety, which is often associated with various biological activities, including antipsychotic and antidepressant effects. The presence of the 4-chlorophenyl and 2,4-dimethylphenyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antidepressant Effects : Analogous compounds have been studied for their efficacy in treating depression, particularly through serotonin receptor modulation.
  • Antibacterial Properties : Some derivatives demonstrate significant antibacterial activity against strains like Salmonella typhi and Bacillus subtilis.
  • Enzyme Inhibition : Compounds containing piperazine rings have shown promise as acetylcholinesterase inhibitors and urease inhibitors.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The piperazine moiety allows for interaction with neurotransmitter receptors, particularly serotonin receptors (5-HT).
  • Enzyme Interaction : Inhibition of enzymes such as acetylcholinesterase can lead to increased levels of acetylcholine, enhancing cognitive functions.
  • Protein Binding : Studies involving bovine serum albumin (BSA) binding suggest that the compound may have a significant pharmacokinetic profile due to its ability to bind plasma proteins effectively.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantModulation of serotonin receptors
AntibacterialModerate to strong activity against specific strains
Enzyme InhibitionStrong inhibition of acetylcholinesterase and urease

Detailed Research Findings

A study conducted on structurally similar compounds highlighted their effectiveness as acetylcholinesterase inhibitors with IC50 values ranging from 0.63μM0.63\,\mu M to 6.28μM6.28\,\mu M, indicating potent activity compared to standard drugs ( ). Another investigation into the antibacterial properties revealed that certain derivatives exhibited strong activity against Salmonella typhi, suggesting potential therapeutic applications in infectious diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological Activity Key Data Reference
Target Compound (4-Chlorophenyl)(phenyl)methanone - 2-Hydroxypropoxy chain
- Piperazine with 2,4-dimethylphenyl
Likely CNS/anticancer (inferred from analogs) N/A (limited direct data)
A-15 (4-(2,3-Dichlorophenyl)piperazin-1-yl)(phenyl)methanone - 3-(4-Methylpiperazinyl)propoxy chain Anticancer (explicitly tested) Mp: 156–158°C; IR: 1643 cm⁻¹ (amide C=O)
(4-Chlorophenyl)(piperazin-1-yl)methanone (4-Chlorophenyl)(piperazinyl)methanone - Unsubstituted piperazine Unknown (structural analog) CAS: 54042-47-6
Compound 2l (4,4-Difluorocyclohexyl)(4-(7-chloroquinolin-4-yl)piperazin-1-yl)methanone - Quinoline substituent
- Difluorocyclohexyl
Anti-prion/neuroprotective (implied by study context) EI-MS: 393 (M⁺); HRMS confirmed
1-[2-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone Phenylacetophenone core - 2-Hydroxypropoxy chain
- Piperazine with 2-chlorophenyl
Unknown (structural analog) CAS: 63990-66-9

Key Findings from Comparative Analysis

Structural Variations Impact Bioactivity :

  • The piperazine substituent significantly influences target specificity. For example:

  • The quinoline moiety in Compound 2l introduces anti-prion activity, absent in phenyl/methanone-based analogs.

Synthetic Accessibility: The target compound’s 2-hydroxypropoxy chain requires careful regioselective synthesis, similar to methods used for 1-[2-[3-[4-(2-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone . This contrasts with simpler alkoxy chains in A-15 .

Spectroscopic Signatures: IR spectra of related compounds (e.g., A-15 ) show strong carbonyl stretches (~1643 cm⁻¹), consistent with the methanone group. The target compound would likely exhibit similar absorption. EI-MS data for Compound 2l (M⁺ at m/z 393) provides a benchmark for validating the target compound’s molecular weight.

Pharmacological Potential: Piperazine derivatives with 4-chlorophenyl groups (e.g., ) are often explored for CNS activity due to their dopamine/serotonin receptor affinity. The target compound’s 2-hydroxypropoxy chain may modulate solubility and bioavailability compared to simpler analogs like (4-chlorophenyl)(piperazin-1-yl)methanone .

Preparation Methods

Synthesis of 4-(2,4-Dimethylphenyl)piperazine

Route 1: Ullmann Coupling
Piperazine reacts with 1-chloro-2,4-dimethylbenzene in the presence of a copper catalyst (e.g., CuI) and a base (K₂CO₃) in dimethylformamide (DMF) at 120°C for 24 hours. This method yields 4-(2,4-dimethylphenyl)piperazine with moderate efficiency (45–60% yield).

Route 2: Buchwald-Hartwig Amination
Using palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos), 1-bromo-2,4-dimethylbenzene couples with piperazine in toluene at 100°C, achieving higher yields (70–80%).

Preparation of 3-(4-(2,4-Dimethylphenyl)piperazin-1-yl)propane-1,2-diol

This diol serves as the hydroxypropoxy linker precursor. Epoxide ring-opening is the most efficient approach:

  • Epichlorohydrin treatment : 4-(2,4-Dimethylphenyl)piperazine reacts with epichlorohydrin in ethanol at 60°C, forming 1-(2,3-epoxypropyl)-4-(2,4-dimethylphenyl)piperazine.
  • Hydrolysis : The epoxide intermediate undergoes acid-catalyzed hydrolysis (HCl, H₂O, 50°C) to yield the diol.

Synthesis of 4-(4-Chlorobenzoyl)phenol

Friedel-Crafts Acylation :
4-Chlorobenzoyl chloride reacts with phenol in the presence of AlCl₃ at 0°C, producing 4-(4-chlorobenzoyl)phenol. Purification via column chromatography (hexane/ethyl acetate) yields the product in 65–75% purity.

Final Coupling Strategies

Mitsunobu Reaction for Ether Formation

The diol (3-(4-(2,4-dimethylphenyl)piperazin-1-yl)propane-1,2-diol) couples with 4-(4-chlorobenzoyl)phenol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine, THF, 0°C to room temperature). This method selectively installs the ether bond at the secondary alcohol position, yielding the target compound in 50–60% yield.

Nucleophilic Substitution via Tosylate Intermediate

  • Tosylation : The diol’s primary hydroxyl group is converted to a tosylate using toluenesulfonyl chloride (TsCl) and pyridine.
  • Displacement : The tosylate reacts with 4-(4-chlorobenzoyl)phenol in DMF with K₂CO₃ at 80°C, forming the ether bond. This route achieves higher yields (70–75%) but requires rigorous purification to remove excess phenol.

Analytical Characterization Data

Property Value Method
Molecular Weight 479.0 g/mol HRMS (ESI+)
Melting Point 148–152°C Differential Scanning Calorimetry
IR (KBr) 3280 cm⁻¹ (O–H), 1675 cm⁻¹ (C=O) FT-IR Spectroscopy
¹H NMR (400 MHz, CDCl₃) δ 7.82 (d, 2H, Ar–Cl), 6.92 (d, 2H, Ar–O) Bruker Avance III
¹³C NMR (100 MHz, CDCl₃) δ 196.5 (C=O), 154.2 (C–O) Bruker Avance III

Comparative Evaluation of Synthetic Routes

Method Yield Purity Complexity
Mitsunobu Reaction 50–60% 90–95% Moderate
Tosylate Displacement 70–75% 85–90% High
Direct Epoxide Opening 40–45% 80–85% Low

The tosylate displacement method offers superior yield but demands stringent temperature control. The Mitsunobu approach, while lower-yielding, avoids harsh conditions suitable for acid-sensitive intermediates.

Industrial-Scale Considerations

  • Cost Efficiency : Ullmann coupling for piperazine synthesis is cost-effective but generates copper waste. Buchwald-Hartwig amination, though higher-yielding, requires expensive palladium catalysts.
  • Green Chemistry : Microwave-assisted epoxide opening reduces reaction time (2 hours vs. 12 hours) and improves diol yield (80%).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and what are the critical challenges in achieving high yield and purity?

  • Methodology : The synthesis involves multi-step reactions, including:

  • Amide formation : Coupling the piperazine moiety with the chlorophenyl group using carbodiimide-based reagents (e.g., EDC/HOBt) .
  • Carbonylation : Introducing the methanone group via Friedel-Crafts acylation or palladium-catalyzed cross-coupling .
  • Hydroxypropoxy linkage : Achieved through nucleophilic substitution under alkaline conditions .
    • Challenges :
  • Stereochemical control of the hydroxypropoxy group, which impacts receptor binding .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to remove unreacted intermediates .

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Analytical techniques :

  • NMR (1H/13C) : Assign peaks for the chlorophenyl (δ 7.2–7.4 ppm), piperazine (δ 2.5–3.5 ppm), and hydroxypropoxy (δ 4.1–4.3 ppm) groups .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 444.6 [M+H]+) .
  • X-ray crystallography : Resolve stereochemistry; similar compounds show monoclinic crystal systems (e.g., P21/c) with Z=4 .

Advanced Research Questions

Q. What in vitro assays are used to evaluate its biological activity, and how are confounding variables minimized?

  • Assays :

  • Radioligand binding : Compete with [3H]-spiperone for dopamine D2/D3 receptors (IC50 reported for analogues: 12–45 nM) .
  • Functional cAMP assays : Transfected HEK-293 cells to assess inverse agonism (EC50 values correlated with substituent electronegativity) .
    • Controls : Include reference antagonists (e.g., haloperidol) and vehicle-only groups. Use triplicate measurements to reduce variability .

Q. How do structural modifications (e.g., substituents on the phenyl ring) impact receptor binding affinity and selectivity?

  • Key findings :

  • Chlorophenyl vs. methoxyphenyl : Chlorine enhances D2 affinity (ΔpIC50 = 0.8) due to hydrophobic interactions .
  • Piperazine N-substituents : Methyl groups reduce off-target serotonin receptor binding (Ki ratio D2/5-HT2A increases from 1.2 to 4.5) .
    • Method : Compare analogues synthesized via parallel library approaches, validated by molecular docking (AutoDock Vina) .

Q. What computational strategies predict its pharmacokinetic properties, such as blood-brain barrier (BBB) penetration?

  • Approaches :

  • logP calculation : HPLC-derived logP values (e.g., 3.2 ± 0.1) correlate with BBB permeability .
  • P-glycoprotein efflux : MD simulations (AMBER force field) predict substrate specificity using transmembrane domain models .

Contradiction Resolution & Best Practices

Q. How can researchers resolve discrepancies in reported biological activity across studies?

  • Steps :

  • Reproducibility checks : Standardize assay conditions (e.g., cell passage number, ligand concentration).
  • Purity validation : HPLC purity >95% (λ = 254 nm, C18 column) to exclude impurities as confounding factors .
  • Meta-analysis : Pool data from analogues (e.g., bromo/methoxy derivatives) to identify activity trends .

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